molecular formula C10H12ClN5O2S B1678921 Chlorhydrate de 4-((6-aminopyrimidin-4-yl)amino)benzènesulfonamide CAS No. 21886-12-4

Chlorhydrate de 4-((6-aminopyrimidin-4-yl)amino)benzènesulfonamide

Numéro de catalogue: B1678921
Numéro CAS: 21886-12-4
Poids moléculaire: 301.75 g/mol
Clé InChI: XBXQRCJKDCEQBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PNU 112455A est un inhibiteur sélectif et ATP-compétitif de la kinase dépendante des cyclines 2 (CDK2) et de la kinase dépendante des cyclines 5 (CDK5). Il se lie à la poche de liaison à l'ATP de la CDK2 et de la CDK5, inhibant ainsi leur activité.

Applications De Recherche Scientifique

Pharmacological Applications

  • Cyclin-Dependent Kinase Inhibition :
    • The compound has been identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to the arrest of cancer cell proliferation, making this compound a candidate for cancer therapy .
  • Potential Alzheimer's Disease Treatment :
    • Research indicates that compounds similar to PNU 112455A may have neuroprotective effects and could be beneficial in treating Alzheimer's disease. The inhibition of specific enzymes involved in neurodegeneration is a key area of investigation .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. It serves as a model compound for understanding the interaction between small molecules and protein targets .
  • Drug Development :
    • As a small molecule with specific biological activity, PNU 112455A is being explored in drug development pipelines for its potential to treat various diseases, particularly those involving dysregulated cell growth .

Case Studies

StudyObjectiveFindings
Study on CDK InhibitionTo evaluate the efficacy of PNU 112455A as a CDK inhibitorDemonstrated significant inhibition of CDK activity, leading to reduced proliferation of cancer cells .
Neuroprotective EffectsInvestigating the potential for treating Alzheimer'sShowed promise in protecting neurons from damage associated with Alzheimer’s pathology .
Antitumor ActivityAssessing anticancer propertiesInduced apoptosis in several cancer cell lines, suggesting therapeutic potential .

Analyse Biochimique

Biochemical Properties

PNU112455A hydrochloride plays a crucial role in biochemical reactions. It acts as an ATP site competitive inhibitor of CDK2 and CDK5 . The Km for binding to the ATP site of CDK2 and CDK5 is 3.6 and 3.3 mM, respectively .

Cellular Effects

The effects of PNU112455A hydrochloride on various types of cells and cellular processes are profound. As an ATP site competitive inhibitor of CDK2 and CDK5, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, PNU112455A hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the ATP site of CDK2 and CDK5, inhibiting their activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PNU 112455A implique la préparation d'un dérivé d'aminopyrimidine. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas largement divulguées dans la littérature publique. Il est connu que le composé est synthétisé par une série de réactions chimiques impliquant la formation du cycle pyrimidine et une fonctionnalisation ultérieure pour introduire le groupe sulfonamide .

Méthodes de production industrielle

Les méthodes de production industrielle de PNU 112455A ne sont pas disponibles publiquement.

Analyse Des Réactions Chimiques

Types de réactions

PNU 112455A subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant PNU 112455A comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction souhaitée et des groupes fonctionnels ciblés .

Principaux produits formés

Les principaux produits formés à partir des réactions de PNU 112455A dépendent du type de réaction réalisée. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent entraîner la formation de nouveaux composés avec des groupes fonctionnels différents .

Comparaison Avec Des Composés Similaires

PNU 112455A est unique en son genre dans son inhibition sélective de la CDK2 et de la CDK5. Des composés similaires comprennent :

PNU 112455A se démarque par sa spécificité pour la CDK2 et la CDK5, ce qui en fait un outil précieux pour étudier les rôles de ces kinases dans divers processus biologiques .

Activité Biologique

4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride, also known as PNU 112455A, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

  • Chemical Name : 4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
  • CAS Number : 21886-12-4
  • Molecular Formula : C10H12ClN5O2S
  • Molecular Weight : 301.75 g/mol

The compound is primarily known for its role as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. PNU 112455A has been shown to exhibit competitive inhibition against various CDKs, which may contribute to its anticancer properties .

Enzyme Inhibition Studies

Research indicates that PNU 112455A effectively inhibits human carbonic anhydrases (hCAs), particularly isoforms I, II, IV, IX, and XII. The inhibition studies utilized stopped-flow CO₂ hydrase assays to determine the potency of the compound against these enzymes. The results are summarized in Table 1 below:

IsoformInhibition TypeIC50 (µM)
hCA ICompetitive0.25
hCA IICompetitive0.20
hCA IVNon-competitive0.15
hCA IXCompetitive0.30
hCA XIINon-competitive0.35

Table 1: Inhibition Potency of PNU 112455A against Human Carbonic Anhydrases

Antitumor Activity

In vivo studies have shown that PNU 112455A exhibits antitumor activity against various cancer cell lines. For example, it demonstrated significant cytotoxic effects in assays involving mouse lymphoid leukemia cells. However, some studies indicated variability in its effectiveness depending on the specific cancer type and cellular context .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of PNU 112455A on breast cancer cell lines. The compound was administered at various concentrations, revealing a dose-dependent decrease in cell viability with an IC50 value around 5 µM for MCF-7 cells. This study highlighted the potential of PNU 112455A as a therapeutic agent in breast cancer treatment .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between PNU 112455A and hCA IX, a target associated with tumor hypoxia and poor prognosis in cancer patients. The compound was found to bind effectively to the active site of hCA IX, inhibiting its activity and leading to reduced proliferation of hypoxic tumor cells .

Safety Profile and Pharmacokinetics

PNU 112455A has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound exhibits high gastrointestinal absorption but is not permeable through the blood-brain barrier (BBB). It is categorized as a non-substrate for major cytochrome P450 enzymes, indicating a potentially favorable safety profile for further clinical development .

Propriétés

IUPAC Name

4-[(6-aminopyrimidin-4-yl)amino]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S.ClH/c11-9-5-10(14-6-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H2,12,16,17)(H3,11,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXQRCJKDCEQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2)N)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944483
Record name 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-12-4
Record name 21886-12-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(6-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21886-12-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-((6-Aminopyrimidin-4-yl)amino)benzenesulfonamide hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.